Cas no 62000-66-2 (3-amino-2-hydroxy-3-methylbutanoic acid)

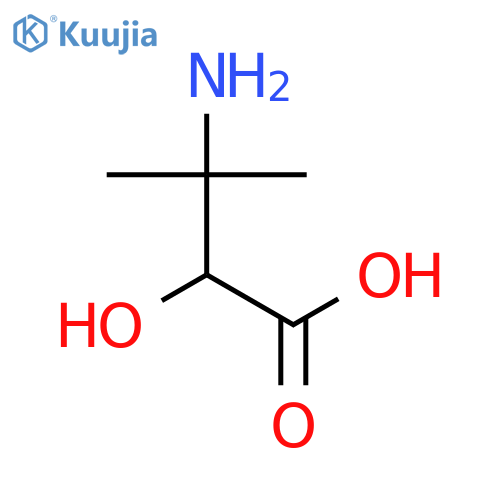

62000-66-2 structure

商品名:3-amino-2-hydroxy-3-methylbutanoic acid

3-amino-2-hydroxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 3-amino-2-hydroxy-3-methyl-

- 3-amino-2-hydroxy-3-methylbutanoic acid

- 3-amino-2-hydroxy-3-methylbutanoicacid

- SCHEMBL8582335

- CS-0344864

- F8884-1396

- AKOS006337471

- EN300-170745

- 62000-66-2

- beta-Amino-alpha-hydroxyisovaleric acid

-

- インチ: InChI=1S/C5H11NO3/c1-5(2,6)3(7)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)

- InChIKey: YNEGEPKXRPUBDF-UHFFFAOYSA-N

- ほほえんだ: CC(C)(N)C(O)C(O)=O

計算された属性

- せいみつぶんしりょう: 133.07393

- どういたいしつりょう: 133.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.4

- トポロジー分子極性表面積: 83.6Ų

じっけんとくせい

- PSA: 83.55

3-amino-2-hydroxy-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-170745-0.5g |

3-amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 95.0% | 0.5g |

$671.0 | 2025-03-21 | |

| Enamine | EN300-170745-1.0g |

3-amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 95.0% | 1.0g |

$699.0 | 2025-03-21 | |

| Life Chemicals | F8884-1396-2.5g |

3-amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 95%+ | 2.5g |

$1264.0 | 2023-09-05 | |

| Life Chemicals | F8884-1396-10g |

3-amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 95%+ | 10g |

$2654.0 | 2023-09-05 | |

| Enamine | EN300-170745-5g |

3-amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 5g |

$2028.0 | 2023-09-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415534-100mg |

3-Amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 95% | 100mg |

¥11750.00 | 2024-05-06 | |

| Enamine | EN300-170745-1g |

3-amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 1g |

$699.0 | 2023-09-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415534-2.5g |

3-Amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 95% | 2.5g |

¥26172.00 | 2024-05-06 | |

| Enamine | EN300-170745-2.5g |

3-amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 95.0% | 2.5g |

$1370.0 | 2025-03-21 | |

| Enamine | EN300-170745-10.0g |

3-amino-2-hydroxy-3-methylbutanoic acid |

62000-66-2 | 95.0% | 10.0g |

$3007.0 | 2025-03-21 |

3-amino-2-hydroxy-3-methylbutanoic acid 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

62000-66-2 (3-amino-2-hydroxy-3-methylbutanoic acid) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量